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Compound of Interest

Compound Name: 6-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1584053

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry and
materials science. Its rigid, bicyclic structure and the presence of heteroatoms (nitrogen and
sulfur) provide a unique electronic and steric profile, making it an ideal core for designing
molecules that can interact with a wide range of biological targets.[1] Benzothiazole derivatives
have demonstrated a vast spectrum of pharmacological activities, including anticancer,
antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

6-Chlorobenzo[d]thiazol-2(3H)-one, in particular, serves as a critical building block for the
synthesis of more complex pharmaceutical agents. The chlorine atom at the 6-position offers a
site for further functionalization and modulates the electronic properties of the entire ring
system, influencing its reactivity and biological activity. This guide, intended for researchers,
scientists, and drug development professionals, provides a detailed exploration of the core
chemical properties, synthesis, reactivity, and analytical characterization of this important
compound.

Core Molecular Structure and Physicochemical
Properties

6-Chlorobenzo[d]thiazol-2(3H)-one is characterized by a benzene ring fused to a thiazolone
ring, with a chlorine substituent on the benzene moiety. The "-one" suffix indicates the presence
of a carbonyl group at the 2-position of the thiazole ring, which exists in tautomeric equilibrium
with its thiol form, 6-chlorobenzo[d]thiazole-2-thiol, although it predominantly exists in the keto
(amide) form.
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Caption: Chemical structure of 6-Chlorobenzo[d]thiazol-2(3H)-one.

The key physicochemical properties of this compound are summarized below for quick

reference.

Property Value Source
CAS Number 62266-81-3 [2]
Molecular Formula C7H4CINOS [2]
Molecular Weight 185.63 g/mol [2]
Appearance Off-white to gray solid [3]
Purity Typically 295-98% [2][4]
Storage Sealed in a dry place, at room 2]

temperature

Synthesis and Purification

The synthesis of benzothiazol-2(3H)-ones is a well-established process in organic chemistry.
The primary route involves the cyclization of a corresponding 2-aminothiophenol derivative. For
6-Chlorobenzo[d]thiazol-2(3H)-one, the precursor is 2-amino-5-chlorobenzenethiol.

The causality behind this synthetic choice lies in the inherent reactivity of the precursor. The
amino group and the thiol group are positioned ortho to each other, facilitating an
intramolecular cyclization reaction when treated with a suitable C1 synthon (a reagent that
provides a single carbon atom, typically a carbonyl group). Reagents like oxalyl chloride,
phosgene, or their equivalents are effective for this transformation. The synthesis of the
analogous 6-bromobenzo[d]thiazol-2(3H)-one from 2-amino-5-bromobenzenethiol using oxalyl
chloride in toluene has been reported with high yield, and a similar protocol is applicable here.

[5]

Experimental Protocol: Synthesis of 6-
Chlorobenzo[d]thiazol-2(3H)-one
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This protocol is adapted from analogous, well-documented procedures for similar
benzothiazole derivatives.[5]

Reagents and Materials:

e 2-amino-5-chlorobenzenethiol

e Oxalyl chloride

o Toluene (anhydrous)

e Sodium bicarbonate (NazCOs) solution (saturated)

» Ethanol (for recrystallization)

e Round bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:

e Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stirrer, dissolve 2-
amino-5-chlorobenzenethiol (1 equivalent) in anhydrous toluene under an inert atmosphere
(e.g., nitrogen or argon).

o Reagent Addition: Cool the solution in an ice bath. Slowly add oxalyl chloride (1.1 to 1.2
equivalents) dropwise via a dropping funnel over 30 minutes. Causality Note: The slow,
cooled addition is crucial to control the exothermic reaction and prevent the formation of side
products.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).

e Workup: Once the reaction is complete, evaporate the toluene under reduced pressure. To
the resulting residue, carefully add a saturated solution of sodium bicarbonate to neutralize
the excess acid. Trustworthiness Check: This neutralization step is critical for safety and to
ensure the product precipitates in its neutral form.
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« |solation and Purification: Collect the precipitated solid by vacuum filtration and wash it with
cold water. The crude product can be purified by recrystallization from ethanol to yield pure
6-Chlorobenzo[d]thiazol-2(3H)-one as a crystalline solid.
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Caption: Workflow for the synthesis and purification of the target compound.
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Spectroscopic Characterization

Structural elucidation of the synthesized compound is unequivocally confirmed through a
combination of spectroscopic techniques.[6] The expected data provides a fingerprint for
verifying the purity and identity of 6-Chlorobenzo[d]thiazol-2(3H)-one.

Technique Expected Observations

Aromatic region (approx. 7.0-8.0 ppm) will show
signals for the three protons on the benzene

1H NMR ring. A broad singlet for the N-H proton (approx.
11-12 ppm) which is D20 exchangeable is also
expected.[5][7]

Signals for the 7 carbons are expected. The

carbonyl carbon (C=0) will appear significantl
5C NMR ki (C=0) ppear significantly

downfield (approx. 160-170 ppm). Aromatic

carbons will be in the 110-140 ppm range.[5]

A strong absorption band for the C=0 stretch of
the cyclic amide (lactam) will be present around
1660-1700 cm~*, A broad N-H stretching band
will be visible around 3100-3300 cm~1.[5][8]

IR Spectroscopy

The mass spectrum will show a molecular ion
peak [M]* corresponding to the molecular
Mass Spectrometry weight. A characteristic [M+2]* peak,
approximately one-third the intensity of the [M]*
peak, will be observed due to the isotopic

abundance of 37CL.[8]

Reactivity and Applications in Drug Development

The chemical reactivity of 6-Chlorobenzo[d]thiazol-2(3H)-one is centered around two primary
sites: the nucleophilic nitrogen atom of the amide and the aromatic ring, which can undergo
further substitution.
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» N-Alkylation/Arylation: The amide proton is acidic and can be deprotonated by a suitable
base (e.g., Cs2C0s, NaH) to generate a nucleophilic anion. This anion readily reacts with
various electrophiles, such as alkyl halides (e.g., propargyl bromide) or aryl halides, to form
N-substituted derivatives.[5] This reaction is fundamental for creating libraries of compounds
for drug screening. For instance, the synthesis of 1,2,3-triazole hybrids from the N-
propargylated intermediate has been shown to produce compounds with significant cytotoxic

and antibacterial activities.[5][9]

o Aromatic Substitution: The chlorine atom at the 6-position, while relatively stable, can be a
site for nucleophilic aromatic substitution under specific conditions or can influence the
regioselectivity of electrophilic aromatic substitution on the benzene ring.

The benzothiazole core is a proven pharmacophore, and its derivatives are actively
investigated as anticancer agents.[10][11] The development of novel 6-(2-
aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives has led to the discovery of potent
inhibitors of the ALK/PI3K/AKT signaling pathway, which is crucial in certain types of lung
cancer.[10] Similarly, thiazole-based compounds have been identified as inhibitors of SIRT2, a
target for cancer therapy.[12] The 6-chlorobenzothiazolone scaffold provides a robust starting
point for synthesizing such targeted inhibitors.
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Caption: Core reactivity pathways for drug development applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 6-
Chlorobenzo[d]thiazol-2(3H)-one and related compounds. The information below is compiled
from standard Safety Data Sheets (SDS).[13][14]

¢ General Handling: Use only in a well-ventilated area, preferably under a chemical fume
hood.[13] Avoid breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and
clothing.[13]
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o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection (safety goggles with side-shields).[14][15]

o Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and take
measures to prevent the build-up of electrostatic charge.[13][16]

» Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[13][16]
o First Aid:

o If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth but do NOT
induce vomiting.[13][14]

o If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
[14]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[13]

o If Inhaled: Move person into fresh air. If breathing is difficult, administer oxygen. Call a
physician if you feel unwell.[13][14]

Conclusion

6-Chlorobenzo[d]thiazol-2(3H)-one is a valuable heterocyclic compound whose chemical
properties make it a versatile building block for drug discovery and development. Its
straightforward synthesis, well-defined spectroscopic profile, and predictable reactivity at the
amide nitrogen allow for the systematic creation of diverse molecular libraries. The
demonstrated biological activities of its derivatives, particularly in oncology and infectious
diseases, underscore the importance of this scaffold. A thorough understanding of its handling,
synthesis, and chemical behavior, as outlined in this guide, is fundamental for researchers
aiming to leverage its potential in developing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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